molecular formula C15H13BrO3 B1428179 3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester CAS No. 166984-07-2

3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester

Cat. No.: B1428179
CAS No.: 166984-07-2
M. Wt: 321.16 g/mol
InChI Key: STNMJBRHLHFQIG-UHFFFAOYSA-N
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Description

3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester: is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a bromine atom at the 3’ position, a methoxy group at the 4’ position, and a carboxylic acid methyl ester group at the 4 position of the biphenyl structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of biphenyl is coupled with a brominated aromatic compound in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and is highly efficient.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3’ position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Major Products Formed:

  • Substituted biphenyl derivatives
  • Hydroxylated or carbonylated biphenyl derivatives
  • Reduced alcohol derivatives

Scientific Research Applications

3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 3-Bromo-4-methoxybenzoic acid methyl ester
  • 4’-Bromo-4-methoxy-biphenyl-4-carboxylic acid methyl ester
  • 3’-Bromo-4’-hydroxy-biphenyl-4-carboxylic acid methyl ester

Comparison: 3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester is unique due to the specific positioning of the bromine and methoxy groups on the biphenyl structure. This unique arrangement can influence its reactivity and interactions in chemical and biological systems, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 4-(3-bromo-4-methoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-8-7-12(9-13(14)16)10-3-5-11(6-4-10)15(17)19-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNMJBRHLHFQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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